JPE-1375

Description

Properties

Molecular Formula |

C49H63FN10O9 |

|---|---|

Molecular Weight |

955.1 g/mol |

IUPAC Name |

(4S)-N-[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide |

InChI |

InChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

HXKFHHNEFCZKPG-OAKHNGAUSA-N |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CC(=O)NC(=O)N5 |

Canonical SMILES |

CC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5 |

Origin of Product |

United States |

Foundational & Exploratory

JPE-1375: A Technical Guide to its Mechanism of Action as a C5aR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPE-1375 is a selective antagonist of the complement C5a receptor 1 (C5aR1), a G protein-coupled receptor pivotal in inflammatory and autoimmune responses. By blocking the binding of the potent anaphylatoxin C5a to C5aR1, this compound effectively mitigates downstream inflammatory signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key cellular processes, summarizing in vivo efficacy data, and outlining the experimental protocols used to elucidate its function. The information presented herein is intended to support further research and development of this compound and other C5aR1-targeting therapeutics.

Introduction to C5aR1 and its Role in Inflammation

The complement system is a critical component of the innate immune system, and its activation leads to the generation of the anaphylatoxin C5a. C5a exerts its potent pro-inflammatory effects primarily through its high-affinity receptor, C5aR1 (also known as CD88), which is predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][2] The binding of C5a to C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, production of reactive oxygen species, and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making C5aR1 an attractive therapeutic target.[2][5]

This compound: A C5aR1 Antagonist

This compound is a linear peptidomimetic antagonist of C5aR1.[6] Unlike some other C5aR1 inhibitors, this compound's design, which includes a hydrophobic amino acid at the C-terminus in place of arginine, contributes to its stability and specificity for C5aR1.[6] Its mechanism of action is centered on the competitive inhibition of C5a binding to C5aR1, thereby preventing the initiation of the downstream inflammatory signaling cascade.

Signaling Pathways Modulated by this compound

As an antagonist of C5aR1, this compound prevents the activation of intracellular signaling pathways normally triggered by C5a. C5aR1 is a classical G protein-coupled receptor (GPCR) that primarily couples to the Gαi subtype of heterotrimeric G proteins.[1][7][8]

3.1 Gαi-Mediated Signaling

Upon C5a binding, C5aR1 activates Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from Gαi initiates further signaling cascades, including the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

3.2 MAP Kinase (MAPK) Pathway

A crucial downstream consequence of C5aR1 activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][9][10] This pathway is integral to the transcriptional regulation of pro-inflammatory genes. This compound, by blocking the initial receptor activation, prevents this ERK1/2 phosphorylation.

3.3 β-Arrestin Pathway

Following agonist binding and G protein activation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize G protein signaling and can also initiate their own distinct signaling pathways.[2][11] β-arrestin recruitment also leads to receptor internalization. This compound prevents these agonist-induced events.

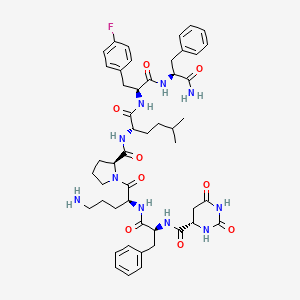

Below is a diagram illustrating the C5aR1 signaling pathway and the inhibitory action of this compound.

In Vivo Pharmacodynamics of this compound

In vivo studies in mice have demonstrated the efficacy of this compound in inhibiting C5a-induced inflammatory responses. The primary endpoints measured in these studies are the mobilization of polymorphonuclear leukocytes (PMNs) and the release of TNF-α into the plasma.[5][12]

4.1 Inhibition of PMN Mobilization and TNF-α Release

Intravenous administration of this compound has been shown to dose-dependently inhibit C5a-induced PMN mobilization and TNF-α production.[5] A strong negative correlation has been observed between the plasma concentration of this compound and both PMN mobilization and TNF-α production.[12]

Quantitative Efficacy Data

| Parameter | Value | Species | Administration | Reference |

| EC₅₀ (PMN Mobilization) | 6.9 µM | Mouse | Intravenous | [12] |

| EC₅₀ (TNF-α Reduction) | 4.5 µM | Mouse | Intravenous | [12] |

| Minimally Effective Dose | 1 mg/kg | Mouse | Intravenous | [5] |

| Duration of Action (<2 hours) | <2 hours | Mouse | Intravenous | [5] |

Pharmacokinetic Parameters

| Parameter | Value | Species | Administration | Reference |

| Distribution | Rapid in plasma | Mouse | 1 mg/kg (i.v.) | [12] |

| Elimination | Rapid | Mouse | 1 mg/kg (i.v.) | [12] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to characterize the pharmacodynamics of this compound.

5.1 C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization Assay in Mice

This assay measures the ability of this compound to inhibit the C5a-induced release of neutrophils from the bone marrow into the circulation.

-

Animals: C57BL/6J wild-type mice.

-

Reagents:

-

This compound (dissolved in a suitable vehicle).

-

Recombinant mouse C5a (Sino Biological).

-

-

Procedure:

-

Administer this compound intravenously (i.v.) via the tail vein at doses ranging from 0.3 to 3.0 mg/kg.

-

Fifteen minutes after this compound administration, inject recombinant mouse C5a (50 µg/kg) i.v.

-

Collect a drop of blood from the tail tip onto a microscope slide to create a blood smear at baseline (0 minutes) and at 15, 30, and 60 minutes post-C5a injection.

-

Stain the blood smears and perform a differential white blood cell count to determine the percentage of circulating PMNs.

-

-

Data Analysis: The percentage of circulating PMNs at each time point is calculated. The inhibitory effect of this compound is determined by comparing the PMN mobilization in treated animals to that in vehicle-treated controls.

5.2 C5a-Induced TNF-α Release Assay in Mice

This protocol assesses the in vivo inhibitory effect of this compound on C5a-mediated TNF-α production.

-

Animals: C57BL/6J wild-type mice.

-

Reagents:

-

This compound.

-

Recombinant mouse C5a.

-

-

Procedure:

-

Administer this compound i.v. at doses of 0.3, 1.0, and 3.0 mg/kg.

-

Fifteen minutes following this compound administration, inject recombinant mouse C5a (50 µg/kg) i.v.

-

At 60 minutes post-C5a injection, collect blood samples via cardiac puncture into tubes containing an anticoagulant.

-

Centrifuge the blood to separate the plasma.

-

Measure the concentration of TNF-α in the plasma using a commercially available Mouse TNF-α ELISA kit.

-

-

Data Analysis: Plasma TNF-α concentrations are quantified and compared between this compound-treated and vehicle-treated groups to determine the extent of inhibition.

5.3 Pharmacokinetic Analysis of this compound in Mice

This experiment determines the plasma concentration-time profile of this compound.

-

Animals: C57BL/6J wild-type mice.

-

Procedure:

-

Administer this compound i.v. at a dose of 1 mg/kg.

-

Collect serial blood samples from the tail vein at various time points (e.g., 10, 15, 30, 45, 60 minutes, and 2, 4, 6, 24 hours).

-

Process the blood to obtain plasma.

-

Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis: A plasma concentration versus time curve is generated to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and clearance.

Below is a workflow diagram for the in vivo pharmacodynamic assessment of this compound.

Conclusion

This compound is a potent and specific antagonist of the C5aR1 receptor. Its mechanism of action, centered on the inhibition of the C5a-C5aR1 signaling axis, has been well-characterized through in vivo studies. By preventing the downstream effects of C5a, including PMN mobilization and TNF-α release, this compound holds promise as a therapeutic agent for a range of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.

References

- 1. C5a receptor - Wikipedia [en.wikipedia.org]

- 2. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of Phosphorylated C5aR1 With β-Arrestin1: A Comparative Structural Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

JPE-1375: A Technical Whitepaper on a Novel C5aR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPE-1375 is a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1), a key mediator of inflammation.[1][2] Preclinical studies have demonstrated its efficacy in modulating inflammatory responses by inhibiting polymorphonuclear leukocyte (PMN) mobilization and reducing tumor necrosis factor (TNF) levels in murine models.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental methodologies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in autoimmune and inflammatory diseases.[3][5]

Introduction

The complement system, a critical component of innate immunity, can become dysregulated in various inflammatory and autoimmune diseases, leading to tissue damage. The C5a-C5aR1 axis is a central pathway in this process, making it a prime target for therapeutic intervention.[1][6] this compound has emerged as a promising preclinical candidate that selectively antagonizes C5aR1, thereby mitigating downstream inflammatory cascades.[1][3] This guide synthesizes the current knowledge on this compound to facilitate its evaluation and exploration by the scientific community.

Mechanism of Action

This compound functions as a competitive antagonist of the C5a receptor 1 (C5aR1).[1][3][5] By binding to C5aR1, it prevents the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a. This blockade inhibits the downstream signaling pathways that lead to the recruitment of immune cells, such as polymorphonuclear leukocytes (PMNs), and the release of inflammatory cytokines like TNF.[3][4]

References

- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

JPE-1375: A Technical Overview of a C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JPE-1375, a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1). This compound has been investigated in preclinical models for its potential therapeutic role in autoimmune and inflammatory diseases. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols from relevant studies, and visualizes associated biological pathways and workflows.

Core Function and Mechanism of Action

This compound is a selective antagonist of C5aR1, a G protein-coupled receptor that plays a crucial role in the inflammatory response.[1][2] The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such as polymorphonuclear leukocytes (PMNs) or neutrophils, triggers a cascade of pro-inflammatory events. These include chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines like Tumor Necrosis Factor (TNF).[3] this compound functions by blocking the binding of C5a to C5aR1, thereby inhibiting these downstream signaling pathways and mitigating the inflammatory response. It is a linear peptidomimetic that was developed as an evolution from earlier cyclic peptide antagonists like PMX53, with modifications at the C-terminus to incorporate hydrophobic amino acids. This structural change was designed to enhance receptor specificity and in vivo activity.[2]

Quantitative Data Summary

The following tables summarize the key in vivo efficacy and pharmacokinetic parameters of this compound from preclinical studies conducted in mice.

In Vivo Efficacy in Mice

| Parameter | EC50 (µM) | Animal Model | Administration | Notes |

| PMN Mobilization Inhibition | 6.9[1][3] | C57BL/6J wild-type mice | Single intravenous injection | Doses of 1 and 3 mg/kg significantly decreased C5a-mediated PMN mobilization.[1][3] |

| TNF Reduction | 4.5[1] | C57BL/6J wild-type mice | Single intravenous injection | Doses of 1 and 3 mg/kg resulted in approximately 90% reduction in C5a-mediated TNF plasma levels.[1][3] |

Pharmacokinetic Profile in Mice

| Parameter | Value | Animal Model | Administration |

| Distribution | Rapid in plasma | C57BL/6J wild-type mice | 1 mg/kg single intravenous injection[1] |

| Elimination | Rapid | C57BL/6J wild-type mice | 1 mg/kg single intravenous injection[1] |

| In Vivo Active Duration | < 2 hours | C57BL/6J wild-type mice | Not specified |

Signaling Pathways and Experimental Visualizations

To better illustrate the context of this compound's function, the following diagrams visualize the C5aR1 signaling pathway, a typical in vivo experimental workflow to assess its efficacy, and its logical development progression.

Caption: C5aR1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound efficacy in a mouse model.

Caption: Logical progression of this compound's preclinical development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a detailed protocol for the in vivo pharmacodynamic assay used to characterize this compound's efficacy in mice, based on published studies.[3]

In Vivo C5a-Induced PMN Mobilization and TNF Generation Assay

Objective: To determine the in vivo efficacy of a C5aR1 antagonist by measuring its ability to inhibit C5a-induced polymorphonuclear leukocyte (PMN) mobilization and Tumor Necrosis Factor (TNF) production in mice.

Animal Model:

-

Male C57BL/6J wild-type mice, 10 to 12 weeks of age.[1]

Materials:

-

This compound

-

Vehicle control (e.g., saline)

-

Recombinant mouse C5a

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Flow cytometer

-

ELISA kit for mouse TNF

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.

-

Antagonist Administration: A single intravenous (i.v.) injection of this compound is administered to the mice at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).[1] A control group receives a vehicle injection.

-

C5a Challenge: Following a predetermined time post-antagonist administration, mice are challenged with an i.v. injection of recombinant mouse C5a to induce an inflammatory response.

-

Blood Sampling: Blood samples are collected at baseline and at specified time points post-C5a challenge (e.g., over a 60-minute period) via an appropriate method, such as tail vein or cardiac puncture, into EDTA-coated tubes.[3]

-

PMN Mobilization Analysis:

-

Whole blood is analyzed by flow cytometry to quantify the number of circulating PMNs (neutrophils).

-

The percentage and absolute count of neutrophils are determined to assess mobilization from the bone marrow into the bloodstream.

-

-

TNF Level Analysis:

-

Plasma is separated from the blood samples by centrifugation.

-

Plasma TNF concentrations are quantified using a standard mouse TNF ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated by comparing the C5a-induced response in the treated groups to the vehicle control group.

-

Dose-response curves are generated, and EC50 values are calculated for both PMN mobilization and TNF production to determine the potency of this compound.[3] A strong negative correlation between the plasma concentration of this compound and its effect on PMN mobilization and TNF production is typically assessed.[1]

-

Conclusion

This compound is a potent, in vivo-active C5aR1 antagonist that has demonstrated significant efficacy in preclinical mouse models of inflammation.[1][3] Its ability to inhibit C5a-mediated neutrophil mobilization and TNF production underscores its potential as a therapeutic agent for inflammatory and autoimmune disorders. The data and protocols presented here provide a comprehensive technical foundation for scientists and researchers engaged in the study of complement-mediated diseases and the development of novel anti-inflammatory therapeutics. Further research would be required to establish a full pharmacokinetic/pharmacodynamic model and to explore its potential in clinical settings.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

JPE-1375: A C5aR1 Antagonist in Autoimmune Disease Models - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JPE-1375, a complement C5a receptor 1 (C5aR1) antagonist, and its relevance in the context of autoimmune disease models. While direct studies of this compound in chronic autoimmune disease models are not extensively documented in publicly available literature, this document synthesizes the existing preclinical data for this compound in acute inflammatory models and extrapolates its potential therapeutic utility based on the well-established role of the C5a-C5aR1 axis in various autoimmune pathologies.

Introduction to this compound and its Target: C5aR1

This compound is a peptide-based antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1] C5aR1 is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the pro-inflammatory effects of its ligand, C5a, a potent anaphylatoxin generated during complement system activation.[1][2] The C5a-C5aR1 signaling axis is a key driver of inflammation and is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] By blocking the interaction of C5a with C5aR1, this compound aims to attenuate the downstream inflammatory cascade.

C5aR1 Signaling Pathway

Activation of C5aR1 by C5a initiates a cascade of intracellular signaling events that drive inflammatory responses. This pathway represents a critical target for therapeutic intervention in autoimmune diseases.

Preclinical Pharmacodynamics of this compound in an Acute Inflammation Model

A key study has characterized the in vivo pharmacodynamic profile of this compound in a C5a-induced murine model of acute inflammation. This model assesses the ability of C5aR1 antagonists to inhibit C5a-mediated polymorphonuclear leukocyte (PMN) mobilization and tumor necrosis factor (TNF) production.

Dose-Response and Efficacy

This compound demonstrated a dose-dependent inhibition of both PMN mobilization and TNF production.

| Dose (mg/kg, i.v.) | Inhibition of PMN Mobilization (%) | Inhibition of TNF Production (%) |

| 0.3 | No significant effect | No significant effect |

| 1.0 | Significant decrease | ~90% reduction |

| 3.0 | Significant decrease | ~90% reduction |

The median effective concentration (EC50) for this compound was calculated to be 6.9 µM for PMN mobilization and 4.5 µM for TNF reduction.[1]

Duration of Action

The in vivo inhibitory activity of this compound was observed to be relatively short-acting compared to other C5aR1 antagonists like PMX53.

| Time Post-Administration (1 mg/kg, i.v.) | Efficacy in Inhibiting C5a-mediated Responses |

| < 2 hours | Active |

| > 2 hours | Activity significantly diminished |

Pharmacokinetics of this compound

Pharmacokinetic studies in mice following a single intravenous injection of 1 mg/kg this compound revealed rapid plasma distribution and elimination.[1] A strong negative correlation was observed between the plasma concentration of this compound and both PMN mobilization and TNF production, indicating a direct relationship between drug exposure and pharmacodynamic effect.[1]

Experimental Protocols

In Vivo C5a-Induced Pharmacodynamic Assay

This protocol is adapted from the methodology described for assessing C5aR1 antagonist efficacy in mice.[3]

Materials and Methods:

-

Animals: C57BL/6J wild-type mice.

-

Reagents: this compound, vehicle control, recombinant mouse C5a.

-

Procedure:

-

Administer this compound or vehicle intravenously (i.v.) via the tail vein at doses of 0.3, 1.0, and 3.0 mg/kg.

-

After 15 minutes, inject recombinant mouse C5a (50 µg/kg) i.v.

-

At 60 minutes post-C5a injection, collect blood from the tail tip.

-

Prepare blood smears for differential counting of polymorphonuclear leukocytes (PMNs).

-

Collect plasma for the quantification of TNF-α levels using an enzyme-linked immunosorbent assay (ELISA).

-

-

Endpoints:

-

Percentage of circulating PMNs.

-

Plasma TNF-α concentration.

-

Relevance and Potential of this compound in Chronic Autoimmune Disease Models

While direct experimental data for this compound in chronic autoimmune disease models is limited in the public domain, the therapeutic potential can be inferred from studies on other C5aR1 antagonists in these models. The C5a-C5aR1 axis is a validated target in several key autoimmune disease models.

Rheumatoid Arthritis (RA)

In rodent models of RA, such as collagen-induced arthritis (CIA), C5a levels are elevated in the synovial fluid, and C5aR1-expressing cells infiltrate the synovial tissue. Blockade of C5aR1 has been shown to reduce joint inflammation, cartilage destruction, and bone erosion in these models.

Multiple Sclerosis (MS)

In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, the C5a-C5aR1 axis is implicated in the recruitment of inflammatory cells to the central nervous system (CNS) and the activation of microglia and astrocytes. Inhibition of C5aR1 signaling has been demonstrated to ameliorate the clinical severity of EAE.

Systemic Lupus Erythematosus (SLE)

In murine models of SLE, the complement system, including the generation of C5a, is a key contributor to tissue damage, particularly lupus nephritis. Targeting the C5a-C5aR1 pathway has shown therapeutic benefits in reducing autoantibody production, immune complex deposition, and end-organ damage.

Conclusion and Future Directions

This compound is a potent C5aR1 antagonist with demonstrated in vivo efficacy in a murine model of acute inflammation. Its ability to inhibit key inflammatory mediators such as neutrophil mobilization and TNF production underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Future preclinical research should focus on evaluating the efficacy of this compound in established chronic autoimmune disease models, including collagen-induced arthritis, experimental autoimmune encephalomyelitis, and murine lupus models. Such studies will be crucial to further validate its therapeutic potential and to establish optimal dosing regimens for sustained efficacy in chronic disease settings. The development of C5aR1 antagonists like this compound represents a promising targeted therapeutic strategy for a range of debilitating autoimmune disorders.

References

Unraveling the Core of JPE-1375: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structure, mechanism of action, and experimental evaluation of JPE-1375, a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1). Designed for researchers, scientists, and drug development professionals, this document compiles critical data, detailed experimental methodologies, and visual representations of associated biological pathways to facilitate further investigation and application of this compound.

Core Structure and Properties

This compound is a hexameric linear peptidomimetic with a molecular weight of 955 g/mol .[1] Its peptide sequence has been identified as Hoo-Phe-Orn-Pro-Ile-Pff-Phe-NH₂ .

While the precise chemical identity of the N-terminal "Hoo" moiety has not been definitively elucidated in the reviewed literature, the other non-standard amino acid, "Pff," has been confirmed as p-fluorophenylalanine . The core peptide is C-terminally amidated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₉H₆₃FN₁₀O₉ | |

| Molecular Weight | 955.08 g/mol | [1] |

| CAS Number | 1254036-23-1 | |

| Peptide Sequence | Hoo-Phe-Orn-Pro-Ile-Pff-Phe-NH₂ | [2][3] |

Mechanism of Action: C5aR1 Antagonism

This compound functions as a competitive antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. By binding to C5aR1, this compound blocks the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a. This inhibition prevents the downstream signaling cascades that lead to neutrophil activation and chemotaxis, and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 typically initiates a signaling cascade through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Concurrently, activation of the MAPK/ERK pathway (ERK1/2 phosphorylation) and recruitment of β-arrestin are also key events in C5aR1 signaling. This compound is designed to interfere with these initial binding and activation steps.

Quantitative Biological Activity

This compound has been evaluated in both in vitro and in vivo models to determine its potency and efficacy as a C5aR1 antagonist.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Species | Parameter | Value | Source |

| C5a Binding Inhibition | Transfected HEK-293 | Human | IC₅₀ | 111 nM | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Parameter | Value | Source |

| C5a-induced PMN Mobilization | Mouse | Polymorphonuclear Leukocyte Mobilization | EC₅₀ | 6.9 µM | [4][5] |

| C5a-induced TNF-α Release | Mouse | TNF-α Plasma Levels | EC₅₀ | 4.5 µM | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

C5a-Induced Polymorphonuclear (PMN) Leukocyte Mobilization in Mice

This in vivo assay assesses the ability of this compound to inhibit the C5a-mediated mobilization of neutrophils from the bone marrow into the bloodstream.[2][3]

Workflow:

Materials:

-

C57BL/6J wild-type mice

-

This compound

-

Recombinant mouse C5a

-

Vehicle control (e.g., sterile saline)

-

Microscope slides

-

Hemacolor® Rapid Staining Kit

-

Microscope

Procedure:

-

Acclimatize C57BL/6J mice to experimental conditions.

-

Administer this compound or a vehicle control intravenously via the tail vein at desired doses (e.g., 0.3, 1.0, 3.0 mg/kg).[2][3]

-

After a 15-minute pre-treatment period, intravenously inject recombinant mouse C5a at a concentration of 50 µg/kg.[2][3]

-

Collect a drop of blood from the tail tip to prepare a blood smear on a microscope slide at baseline (0 minutes) and at specified time points post-C5a injection (e.g., 60 minutes).[2][3]

-

Stain the blood smears using a rapid staining method such as Hemacolor®.

-

Under a microscope, perform a differential count of the first 200 white blood cells to determine the percentage of PMNs.

-

Calculate the change in PMN percentage from baseline to assess the inhibitory effect of this compound.

Measurement of C5a-Induced TNF-α Levels in Mouse Plasma

This protocol details the quantification of plasma TNF-α levels following C5a challenge in mice, to evaluate the anti-inflammatory effect of this compound.[2][3]

Workflow:

Materials:

-

C57BL/6J wild-type mice

-

This compound

-

Recombinant mouse C5a

-

Vehicle control

-

Anticoagulant (e.g., EDTA) collection tubes

-

Mouse TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Follow steps 1-3 of the PMN mobilization protocol.

-

At 60 minutes post-C5a injection, collect whole blood via cardiac puncture into tubes containing an anticoagulant.[2][3]

-

Centrifuge the blood samples to separate the plasma.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

Quantify the concentration of TNF-α in the plasma samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Compare TNF-α levels in this compound-treated groups to the vehicle control group to determine the extent of inhibition.

Conclusion

This compound is a potent and specific linear peptidomimetic antagonist of C5aR1. The data presented in this guide underscore its potential as a valuable research tool for investigating the role of the C5a-C5aR1 axis in inflammatory and autoimmune diseases. Further studies to fully elucidate the structure of the N-terminal "Hoo" modification and to expand the in vitro characterization, particularly with detailed binding kinetics, will provide a more complete understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]

JPE-1375: A Technical Guide to Complement System C5aR1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammatory diseases. The C5a-C5aR1 signaling axis is a critical driver of inflammation, making it a prime target for therapeutic intervention. JPE-1375 is a potent and selective small molecule antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its evaluation.

Introduction to the Complement System and C5aR1

The complement system is a complex cascade of proteins that, upon activation, opsonizes pathogens, recruits inflammatory cells, and directly lyses target cells. Complement activation converges on the cleavage of C5 into the potent anaphylatoxin C5a and the membrane attack complex component C5b. C5a exerts its pro-inflammatory effects primarily through its high-affinity receptor, C5aR1 (also known as CD88)[1]. C5aR1 is predominantly expressed on myeloid cells, including neutrophils, monocytes, and macrophages[1].

Activation of C5aR1 by C5a triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines, thereby amplifying the inflammatory response. Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target.

This compound: A C5aR1 Antagonist

This compound is a synthetic peptide-based antagonist of C5aR1[2][3]. Its development represents a significant advancement in the pursuit of targeted anti-inflammatory therapies.

Chemical Properties

-

Molecular Formula: C49H63FN10O9

-

Molecular Weight: 955.08 g/mol

Mechanism of Action

This compound functions as a competitive antagonist at the C5aR1 receptor, effectively blocking the binding of its natural ligand, C5a. This inhibition prevents the conformational changes in the receptor necessary for downstream signaling, thereby attenuating the pro-inflammatory cascade.

C5aR1 Signaling Pathway

The binding of C5a to C5aR1 initiates a series of intracellular events, as depicted in the signaling pathway diagram below. This compound's antagonism of C5aR1 effectively halts these downstream processes.

Caption: C5aR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Readout | This compound IC50/EC50 | Reference |

| C5aR1-mediated cAMP signaling | Human cells | cAMP inhibition | Not explicitly stated for this compound | Referenced in a study characterizing multiple C5aR1 inhibitors[4] |

| C5aR1-mediated ERK1/2 signaling | Human cells | p-ERK1/2 inhibition | Not explicitly stated for this compound | Referenced in a study characterizing multiple C5aR1 inhibitors[4] |

| C5aR1-mediated β-arrestin 2 recruitment | Human cells | β-arrestin recruitment | Not explicitly stated for this compound | Referenced in a study characterizing multiple C5aR1 inhibitors[4] |

| Functional Antagonism | Primary human macrophages | Functional inhibition | Potent antagonism | Demonstrated high, insurmountable antagonistic potency in functional experiments[4] |

Note: Specific IC50/EC50 values for this compound from the in vitro characterization study were not available in the provided search results. The study is cited as demonstrating its potent antagonism.

Table 2: In Vivo Pharmacodynamic Activity of this compound in Mice

| Parameter | Value | Units | Conditions | Reference |

| EC50 (PMN Mobilization Inhibition) | 6.9 | µM | C5a-induced polymorphonuclear leukocyte mobilization in C57BL/6J mice. | [1][2][3] |

| EC50 (TNF-α Reduction) | 4.5 | µM | C5a-induced TNF-α levels in C57BL/6J mice. | [1][2][3] |

| Minimally Effective Dose (i.v.) | 1 | mg/kg | Inhibition of C5aR1-mediated neutrophilia and cytokine production. | |

| In Vivo Active Duration | < 2 | hours | Duration of significant inhibition of PMN mobilization and TNF production. |

Table 3: Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.v.)

| Parameter | Value | Units | Reference |

| T½ (Half-life) | 0.13 | hours | [3] |

| Cmax | 7.18 | µg/mL | [3] |

| AUC0-inf | 2.41 | µg/mL*h | [3] |

Experimental Protocols

The following protocols are based on methodologies reported in studies evaluating this compound.

In Vivo Pharmacodynamic Model: C5a-Induced PMN Mobilization and TNF-α Production in Mice

This protocol describes a method to assess the in vivo efficacy of C5aR1 antagonists.

Caption: Workflow for in vivo pharmacodynamic assessment of this compound.

5.1.1. Detailed Steps for PMN Mobilization Assay

-

Animal Model: Use 10- to 12-week-old C57BL/6J wild-type mice.

-

Antagonist Administration: Administer this compound intravenously (i.v.) via the tail vein at doses of 0.3, 1.0, and 3.0 mg/kg. A vehicle control group should be included.

-

C5a Challenge: 15 minutes after this compound administration, inject 50 µg/kg of recombinant mouse C5a intravenously.

-

Blood Sampling: Collect a drop of blood from the tail tip at 0, 15, 30, and 60 minutes after C5a injection.

-

Blood Smear Preparation: Prepare blood smears on microscope slides.

-

Staining: Stain the blood smears using a rapid hematology stain (e.g., Hemacolor). This typically involves fixation, followed by staining with Eosin Y and Azur B solutions.

-

Cell Counting: Under a microscope, count at least 200 leukocytes and determine the percentage of polymorphonuclear leukocytes (PMNs).

5.1.2. Detailed Steps for TNF-α Measurement

-

Blood Collection: At the 60-minute time point, collect a larger volume of blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Isolation: Centrifuge the blood samples to separate the plasma.

-

TNF-α ELISA:

-

Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add plasma samples and TNF-α standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody for mouse TNF-α.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of TNF-α in the plasma samples based on the standard curve.

-

Discussion and Future Directions

This compound has demonstrated significant efficacy in preclinical models of C5a-mediated inflammation. Its ability to potently inhibit neutrophil mobilization and TNF-α production highlights its potential as a therapeutic agent for a variety of inflammatory disorders. The strong correlation between its plasma concentration and pharmacodynamic effects suggests predictable in vivo activity.

Future research should focus on a more detailed in vitro characterization to elucidate its binding kinetics and potential for biased signaling at the C5aR1. Further preclinical studies in relevant disease models are warranted to establish its therapeutic window and long-term safety profile. The development of orally bioavailable formulations would also significantly enhance its clinical applicability.

Conclusion

This compound is a promising C5aR1 antagonist with well-defined in vivo activity. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on the complement system and inflammatory diseases. Further investigation into the therapeutic potential of this compound is highly encouraged.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of JPE-1375: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary efficacy studies of JPE-1375, a potent and specific antagonist of the Complement C5a Receptor 1 (C5aR1). The data herein is compiled from preclinical in vivo studies and is intended to provide a detailed understanding of the compound's mechanism of action, pharmacokinetic profile, and pharmacodynamic effects.

Core Mechanism of Action: C5aR1 Antagonism

This compound is a linear peptidomimetic antagonist of C5aR1, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory and autoimmune responses.[1][2] Upon binding of its ligand, the anaphylatoxin C5a, C5aR1 initiates a signaling cascade leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines in immune cells, particularly polymorphonuclear leukocytes (PMNs).[3] this compound exerts its therapeutic effect by blocking the binding of C5a to C5aR1, thereby inhibiting these downstream inflammatory events.

In Vivo Efficacy in Murine Models

Preliminary studies in C57BL/6J wild-type mice have demonstrated the efficacy of this compound in mitigating C5a-induced inflammatory responses. The key findings from these studies are summarized below.

Quantitative Efficacy Data

| Parameter | This compound | PMX53 (Comparator) | Reference |

| EC50 for PMN Mobilization Inhibition | 6.9 μM | 7.7 μM | [4] |

| EC50 for TNF Level Reduction | 4.5 μM | - | [1] |

| ET50 for PMN Mobilization Inhibition (1 mg/kg i.v.) | 1.3 hours | 14.0 hours | [4] |

| ET50 for TNF Reduction (1 mg/kg i.v.) | 5.3 hours | 15.1 hours | [4] |

| Minimally Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg | [4] |

Pharmacokinetic Profile

A pharmacokinetic study of this compound administered intravenously at 1 mg/kg in C57BL/6J mice revealed rapid distribution in the plasma followed by elimination.[1][5] A strong correlation was observed between the plasma concentration of this compound and its pharmacodynamic effects on PMN mobilization and TNF production.[4][5]

| Time Point | This compound Plasma Concentration (ng/mL) |

| 10 min | ~1000 |

| 15 min | ~800 |

| 30 min | ~400 |

| 60 min | ~100 |

| 2 hours | <50 |

| 4 hours | Undetectable |

| 6 hours | Undetectable |

| 24 hours | Undetectable |

Note: The plasma concentration values are estimations based on graphical data from the cited source and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments conducted to evaluate the efficacy of this compound.

C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization Assay

Objective: To assess the ability of this compound to inhibit C5a-induced mobilization of PMNs from the bone marrow into the circulation.

Animal Model: 10 to 12-week-old C57BL/6J wild-type mice.[5]

Materials:

-

This compound

-

Recombinant mouse C5a

-

Saline (vehicle)

-

Microscope slides

-

Staining reagents (e.g., Wright-Giemsa stain)

-

Microscope

Procedure:

-

Dose-Response Study:

-

Administer this compound intravenously (i.v.) at doses of 0.3, 1.0, and 3.0 mg/kg to different groups of mice.[5] A vehicle control group receives saline.

-

15 minutes post-JPE-1375 administration, inject recombinant mouse C5a (50 μg/kg, i.v.).[5]

-

Collect a drop of blood from the tail tip at 0, 15, 30, and 60 minutes after C5a injection.[5]

-

Prepare blood smears on microscope slides.

-

Stain the smears and perform a differential white blood cell count under a microscope to determine the percentage of PMNs.

-

-

Time-Course Study:

C5a-Induced TNF-α Reduction Assay

Objective: To evaluate the effect of this compound on C5a-induced production of the pro-inflammatory cytokine TNF-α.

Animal Model: 10 to 12-week-old C57BL/6J wild-type mice.[5]

Materials:

-

This compound

-

Recombinant mouse C5a

-

Saline (vehicle)

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

TNF-α ELISA kit

Procedure:

-

Dose-Response and Time-Course Administration:

-

Follow the same dosing and timing protocols as described in the PMN Mobilization Assay.

-

-

Sample Collection and Processing:

-

At 60 minutes post-C5a injection, collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant.

-

Centrifuge the blood to separate the plasma.

-

-

TNF-α Measurement:

-

Quantify the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

-

Visualizations

C5aR1 Signaling Pathway and this compound Inhibition

Caption: C5aR1 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

References

Methodological & Application

JPE-1375 In Vivo Experimental Protocols: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vivo experiments involving JPE-1375, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1).

This compound is a linear peptidomimetic antagonist of C5aR1, a G protein-coupled receptor that plays a critical role in inflammatory responses.[1] By blocking the interaction of the potent anaphylatoxin C5a with its receptor, this compound effectively mitigates downstream inflammatory events, including neutrophil mobilization and the production of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF).[1][2] These characteristics make this compound a valuable tool for studying the role of the C5a-C5aR1 axis in various inflammatory and autoimmune disease models.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively binding to C5aR1, thereby preventing the binding of its natural ligand, C5a. Activation of C5aR1 by C5a typically triggers a cascade of intracellular signaling events, primarily through G-protein coupling, leading to cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators.[1] this compound effectively inhibits these downstream signaling pathways.

References

Application Notes and Protocols for JPE-1375 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPE-1375 is a potent and specific linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1).[1] Dysregulation of the C5a-C5aR1 signaling axis is implicated in a variety of autoimmune and inflammatory diseases.[2] this compound offers a valuable tool for in vivo studies in mouse models to investigate the role of C5aR1 in disease pathogenesis and to evaluate the therapeutic potential of C5aR1 antagonism. These application notes provide detailed protocols for the use of this compound in common mouse models of inflammation, along with data on its in vivo efficacy and pharmacokinetic profile.

Mechanism of Action

This compound functions by binding to C5aR1, thereby preventing the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of inflammatory cytokines.[3][4]

C5aR1 Signaling Pathway and this compound Inhibition

The binding of C5a to C5aR1, a G protein-coupled receptor (GPCR), initiates a signaling cascade that promotes inflammation. This compound competitively antagonizes this interaction, mitigating the inflammatory response.

Caption: C5aR1 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated efficacy in mouse models of inflammation. Its pharmacokinetic profile is characterized by rapid distribution and elimination.[3]

Table 1: In Vivo Efficacy of this compound in a C5a Pharmacodynamic Mouse Model

| Dose (mg/kg) | Route of Administration | Effect on PMN Mobilization | Effect on TNF-α Levels | Reference |

| 0.3 | Intravenous (i.v.) | No significant effect | Not reported | [3] |

| 1.0 | Intravenous (i.v.) | Significant decrease | Significant reduction (~90%) | [3][5] |

| 3.0 | Intravenous (i.v.) | Significant decrease | Significant reduction (~90%) | [3][5] |

Table 2: Pharmacokinetic Parameters of this compound in C57BL/6J Mice

| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |

| Distribution | Rapid | Intravenous (i.v.) | 1.0 | [3] |

| Elimination | Rapid | Intravenous (i.v.) | 1.0 | [3] |

| In vivo Active Duration | < 2 hours | Intravenous (i.v.) | 1.0 | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes before opening.

-

Reconstitute the lyophilized this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the peptide is fully dissolved.

-

For intravenous injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of <5% is generally recommended for intravenous administration in mice.

-

Prepare fresh on the day of the experiment. If a stock solution in DMSO is prepared, it can be stored at -20°C for up to one month, protected from light.[6][7] For long-term storage of the lyophilized powder, keep it at -20°C.

Protocol 2: C5a-Induced Pharmacodynamic Mouse Model

This model is used to assess the in vivo efficacy of C5aR1 antagonists by measuring their ability to inhibit C5a-induced polymorphonuclear leukocyte (PMN) mobilization and TNF-α production.[1][2]

Materials:

-

This compound, prepared for i.v. injection

-

Recombinant mouse C5a

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Flow cytometer and antibodies for PMN identification (e.g., anti-Ly6G)

-

ELISA kit for mouse TNF-α

Experimental Workflow:

Caption: Experimental workflow for the C5a-induced pharmacodynamic mouse model.

Procedure:

-

Administer this compound (e.g., 1 or 3 mg/kg) or vehicle intravenously to C57BL/6J mice.[8]

-

After 15 minutes, intravenously inject recombinant mouse C5a (50 µg/kg).[8]

-

60 minutes after C5a injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.[2]

-

For PMN analysis, perform red blood cell lysis and stain the remaining cells with fluorescently labeled antibodies against markers such as Ly6G. Analyze the percentage of circulating PMNs using a flow cytometer.

-

For TNF-α analysis, centrifuge the blood to separate the plasma. Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 3: Reverse Passive Arthus Reaction (RPAR) Mouse Model

The RPAR model is an immune complex-mediated model of inflammation that is dependent on complement activation.[1][8]

Materials:

-

C57BL/6J mice

-

This compound, prepared for i.v. injection

-

Anti-ovalbumin antibody (or other suitable antibody)

-

Ovalbumin (or corresponding antigen)

-

Evans blue dye (for vascular permeability assessment)

-

Tissue collection and processing supplies for histology or myeloperoxidase (MPO) assay

Procedure:

-

Administer this compound (e.g., 1 mg/kg, i.v.) or vehicle to the mice.

-

Immediately after, inject anti-ovalbumin antibody intradermally into the dorsal skin of the mice.

-

Concurrently, inject ovalbumin intravenously. To assess vascular permeability, Evans blue dye can be co-injected with the antigen.

-

After a set period (e.g., 4-6 hours), euthanize the mice.

-

Excise the skin at the injection site.

-

Assess the inflammatory response through one or more of the following methods:

-

Vascular Permeability: If Evans blue was used, the dye can be extracted from the skin tissue and quantified spectrophotometrically.

-

Neutrophil Infiltration: The skin tissue can be processed for histological analysis (e.g., H&E staining) to visualize and quantify infiltrating neutrophils. Alternatively, a myeloperoxidase (MPO) assay can be performed on tissue homogenates as a biochemical measure of neutrophil accumulation.

-

Logical Relationship of this compound Action in Mouse Models

The administration of this compound in mouse models of inflammation leads to a cascade of events, starting with the antagonism of C5aR1 and resulting in the attenuation of the inflammatory response.

Caption: Logical flow of this compound's anti-inflammatory effects in vivo.

References

- 1. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]

- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C5a receptor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for JPE-1375 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of JPE-1375, a peptide-based antagonist of the complement C5a receptor 1 (C5aR1). The following sections detail its mechanism of action, recommended dosage for in vivo studies, and detailed experimental protocols based on published research. This compound is utilized in studies of autoimmune and inflammatory diseases.[1][2]

Mechanism of Action

This compound is an antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3] The complement system is a critical component of the innate immune system. Upon activation, the C5 protein is cleaved into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that mediates its effects primarily through C5aR1, a G protein-coupled receptor expressed on various immune cells, including polymorphonuclear leukocytes (PMNs) or neutrophils.

The binding of C5a to C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF).[4][5] this compound competitively blocks the binding of C5a to C5aR1, thereby inhibiting these downstream inflammatory responses.[5] This makes it a valuable tool for investigating the role of the C5a-C5aR1 axis in various disease models.

Figure 1: Mechanism of action of this compound as a C5aR1 antagonist.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound from studies conducted in C57BL/6J wild-type mice.[1][4]

Table 1: In Vivo Pharmacodynamic Profile of this compound in Mice

| Parameter | Value | Animal Model | Notes |

|---|---|---|---|

| Effective Dose | 1.0 - 3.0 mg/kg (i.v.) | C57BL/6J Mice | Significantly inhibits PMN mobilization and TNF production.[4][6] |

| Ineffective Dose | 0.3 mg/kg (i.v.) | C57BL/6J Mice | No significant effect observed on PMN mobilization or TNF levels.[4][6] |

| EC50 (PMN Mobilization) | 6.9 µM | C57BL/6J Mice | Median effective concentration for inhibiting C5a-induced PMN mobilization.[1][4][6] |

| EC50 (TNF Production) | 4.5 µM | C57BL/6J Mice | Median effective concentration for reducing C5a-induced TNF levels.[1][4] |

| Max Inhibition (TNF) | ~90% | C57BL/6J Mice | Achieved at 1 and 3 mg/kg doses.[4][6] |

| Active Duration | < 2 hours | C57BL/6J Mice | Significantly shorter duration of action compared to other C5aR1 antagonists like PMX53.[4][[“]] |

| Median Effective Time (ET50) | 1.3 hours | C57BL/6J Mice | Time at which 50% of the maximum effect on PMN mobilization is lost.[4] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Administration |

|---|---|---|---|

| Dose | 1 mg/kg | C57BL/6J Mice | Single Intravenous (i.v.) Injection |

| Distribution | Rapid | C57BL/6J Mice | Rapidly distributes in the plasma.[1][3] |

| Elimination | Rapid | C57BL/6J Mice | Follows a rapid elimination phase from the plasma.[1][3][4] |

| Correlation | Strong Negative | C57BL/6J Mice | A strong negative correlation exists between plasma concentrations and both PMN mobilization and TNF production.[1][3] |

Experimental Protocols

The following protocols are based on methodologies described for assessing the in vivo pharmacodynamics and pharmacokinetics of C5aR1 antagonists.[4][6]

This protocol is designed to determine the in vivo efficacy of this compound by measuring its ability to inhibit C5a-induced neutrophil mobilization and TNF production.

Materials:

-

This compound

-

Recombinant mouse C5a protein

-

C57BL/6J wild-type mice (10-12 weeks old)

-

Vehicle (e.g., sterile saline)

-

Anesthetics (e.g., zolazepam (B1684422) and xylazine)

-

Blood collection supplies (e.g., EDTA tubes)

-

Flow cytometer

-

ELISA kit for mouse TNF

Procedure:

-

Dose Preparation: Prepare solutions of this compound in the vehicle at concentrations required to deliver 0.3, 1.0, and 3.0 mg/kg.

-

Antagonist Administration: Administer the prepared doses of this compound (or vehicle control) to mice via a single intravenous (i.v.) injection.

-

C5a Challenge: 15 minutes after this compound administration, inject recombinant mouse C5a protein (50 µg/kg) intravenously to induce an inflammatory response.[4][6]

-

Blood Collection: 60 minutes after the C5a challenge, anesthetize the mice and collect blood samples via cardiac puncture into EDTA tubes.[4][6]

-

PMN Mobilization Analysis:

-

Perform a complete blood count or use flow cytometry to quantify the number of circulating polymorphonuclear leukocytes (PMNs).

-

Compare the PMN counts in this compound-treated groups to the vehicle control group.

-

-

TNF Production Analysis:

-

Centrifuge the blood samples to separate plasma.

-

Measure the concentration of TNF in the plasma using a mouse TNF ELISA kit according to the manufacturer's instructions.

-

Compare TNF levels in this compound-treated groups to the vehicle control group.

-

Figure 2: Experimental workflow for in vivo pharmacodynamic assessment.

This protocol is used to determine the plasma concentration profile of this compound over time.

Materials:

-

This compound

-

C57BL/6J wild-type mice (male, n=5 per group)

-

Vehicle

-

Blood collection supplies (microsampling technique)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dose Administration: Administer this compound at a single dose of 1 mg/kg via i.v. injection.[4][6]

-

Serial Blood Sampling: Collect serial blood samples at multiple time points. Recommended time points include: 10, 15, 30, 45, and 60 minutes, and 2, 4, 6, and 24 hours post-dose.[4][6] Use a microsampling technique from a tail vein to minimize stress and blood loss.[4][6]

-

Terminal Bleed: At the final time point (e.g., 24 hours), perform a terminal bleed via cardiac puncture.[4][6]

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL).

Disclaimer: This document is intended for research use only. All animal experiments should be conducted in accordance with institutional guidelines and approved by an appropriate ethics committee.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

Application Notes and Protocols for In Vivo Administration of JPE-1375

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of JPE-1375, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1). The protocols outlined below are based on established pharmacodynamic studies in murine models.

Introduction

This compound is a linear peptide that acts as a competitive antagonist of C5aR1, a key receptor in the complement system's inflammatory cascade.[1][2] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, this compound effectively mitigates downstream inflammatory responses, including neutrophil mobilization and cytokine release.[1][3] These characteristics make this compound a valuable tool for investigating the role of the C5a-C5aR1 axis in various autoimmune and inflammatory diseases.[3][4]

Mechanism of Action

This compound exerts its pharmacological effect by binding to C5aR1, thereby preventing the binding of its natural ligand, C5a. This blockade inhibits the intracellular signaling pathways that lead to cellular activation, chemotaxis, and the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[1][5]

Data Presentation

In Vivo Efficacy of this compound in Mice

The following table summarizes the quantitative data from in vivo studies assessing the efficacy of intravenously administered this compound in a C5a-induced inflammation model in C57BL/6J wild-type mice.[1][3]

| Parameter | Value | Notes |

| Administration Route | Intravenous (i.v.) | Single bolus injection.[3] |

| Effective Dose | 1 mg/kg | Significantly decreased C5a-mediated polymorphonuclear leukocyte (PMN) mobilization and TNF-α production.[1][6] |

| Dose Range Tested | 0.3, 1.0, and 3.0 mg/kg | No significant effect was observed at the 0.3 mg/kg dose.[1] |

| EC50 (PMN Mobilization) | 6.9 μM | Median effective concentration for the inhibition of PMN mobilization.[3] |

| EC50 (TNF-α Reduction) | 4.5 μM | Median effective concentration for the reduction of plasma TNF-α levels.[3] |

| Maximal Inhibitory Effect Duration | 15 minutes (0.25 hours) | The peak inhibitory effect on PMN mobilization and TNF-α production was observed shortly after administration.[1][2] |

| In Vivo Active Duration | < 2 hours | The overall duration of the inhibitory effect was less than 2 hours.[2][6] |

Pharmacokinetic Parameters of this compound

Pharmacokinetic analysis following a single intravenous administration of 1 mg/kg of this compound in wild-type mice revealed rapid plasma distribution and elimination.[1]

Experimental Protocols

In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy

This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its ability to inhibit C5a-induced neutrophil mobilization and TNF-α production in mice.[1]

Materials:

-

This compound

-

Recombinant mouse C5a protein

-

C57BL/6J wild-type mice (10-12 weeks old)[3]

-

Sterile, non-pyrogenic saline or other appropriate vehicle

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

ELISA kit for mouse TNF-α

-

Flow cytometer or hematology analyzer for blood cell counting

Procedure:

-

Preparation of Reagents:

-

Reconstitute this compound in a suitable sterile vehicle to the desired stock concentration. Prepare serial dilutions to achieve the final dosing concentrations (0.3, 1.0, and 3.0 mg/kg).

-

Reconstitute recombinant mouse C5a protein in a sterile vehicle to a concentration that will deliver 50 μg/kg upon intravenous injection.[1]

-

-

Animal Dosing:

-

Blood Sample Collection:

-

Analysis of Polymorphonuclear (PMN) Mobilization:

-

Perform a complete blood count (CBC) using a hematology analyzer or flow cytometry to determine the percentage of circulating PMNs.

-

Calculate the percentage change in PMNs relative to baseline or the vehicle control group.

-

-

Analysis of TNF-α Production:

-

Separate plasma from the collected blood samples by centrifugation.

-

Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

-

Time Profile of this compound Bioactivity

This protocol is designed to determine the duration of this compound's inhibitory activity in vivo.[2]

Procedure:

-

Administer this compound (1 mg/kg, i.v.) to wild-type mice at different time points prior to C5a challenge: 15 minutes, 2 hours, 6 hours, and 24 hours.[2]

-

At the designated time after this compound administration, inject recombinant mouse C5a protein (50 μg/kg, i.v.).[2]

-

Sixty minutes after the C5a injection, collect blood samples.[2]

-

Analyze PMN mobilization and plasma TNF-α levels as described in the previous protocol.

Visualizations

Signaling Pathway of C5a-C5aR1 and Inhibition by this compound

Caption: C5a-C5aR1 signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Pharmacodynamic Assay

Caption: Workflow for assessing this compound in vivo efficacy.

References

- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

JPE-1375 for TNF Level Reduction Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. Consequently, the modulation of TNF-α levels represents a critical therapeutic strategy. JPE-1375 is a peptide-based antagonist of the complement C5a receptor 1 (C5aR1).[1] The activation of C5aR1 by its ligand C5a can lead to the production of inflammatory cytokines, including TNF-α.[1] By blocking this interaction, this compound serves as a potential therapeutic agent for mitigating inflammatory responses. These application notes provide detailed protocols for assessing the efficacy of this compound in reducing TNF-α levels in both in vivo and in vitro models.

Mechanism of Action

This compound functions by competitively binding to C5aR1, thereby preventing the binding of the pro-inflammatory anaphylatoxin C5a. This inhibitory action disrupts the downstream signaling cascades that lead to the production and release of TNF-α and other inflammatory mediators. The C5a-C5aR1 axis is a potent driver of inflammation, and its blockade by this compound offers a targeted approach to reducing TNF-α levels.

Data Presentation

In Vivo Efficacy of this compound on C5a-Induced TNF-α Reduction in Mice

The following table summarizes the dose-dependent effect of this compound on plasma TNF-α levels in mice following intravenous administration of recombinant mouse C5a.

| This compound Dose (mg/kg) | Mean TNF-α Reduction (%) | Median Effective Concentration (EC₅₀) (µM) |

| 0.3 | Partial Reduction | 4.5 |

| 1.0 | ~90% | |

| 3.0 | ~90% |

Data adapted from an in vivo pharmacodynamic study. The study demonstrated that this compound significantly reduces C5a-mediated TNF-α production.[2]

Time-Course of TNF-α Inhibition by this compound

This table illustrates the duration of the inhibitory effect of a single 1 mg/kg intravenous dose of this compound on C5a-induced TNF-α levels in mice.

| Time Post this compound Administration | Mean TNF-α Reduction (%) | Median Effective Time (ET₅₀) (hours) |

| 0.25 hours | ~90% | 5.3 |

| <2 hours | Significant Inhibition |

This data highlights the potent but relatively short-acting in vivo efficacy of this compound in this model.[1][2]

Experimental Protocols

In Vivo Assessment of this compound on C5a-Induced TNF-α Production in Mice

This protocol is designed to evaluate the in vivo efficacy of this compound in a mouse model of C5a-induced inflammation.

Materials:

-

This compound

-

Recombinant mouse C5a

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Wild-type mice (e.g., C57BL/6J)

-

Anticoagulant (e.g., EDTA)

-

Microcentrifuge tubes

-

ELISA kit for mouse TNF-α

Protocol:

-

Animal Handling and Dosing:

-

Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

-

Prepare solutions of this compound at desired concentrations (e.g., 0.3, 1.0, and 3.0 mg/kg) in sterile PBS.

-

Administer this compound to the mice via intravenous (i.v.) injection.

-

Include a vehicle control group receiving only PBS.

-

-

Induction of TNF-α Production:

-

Fifteen minutes after the administration of this compound or vehicle, inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce TNF-α production.

-

-

Sample Collection:

-

At a predetermined time point (e.g., 60 minutes) after C5a administration, collect blood samples from the mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Quantification of TNF-α:

-

Measure the concentration of TNF-α in the plasma samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

In Vitro Assay for this compound Mediated Reduction of LPS-Induced TNF-α

This protocol outlines a cell-based assay to determine the ability of this compound to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion from a relevant cell line, such as human monocytic THP-1 cells or primary macrophages. While direct studies on this compound in LPS models are limited, this protocol is based on established methods for assessing C5aR antagonists.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

-

96-well cell culture plates

-

ELISA kit for human TNF-α

Protocol:

-

Cell Culture and Seeding:

-

Culture THP-1 cells in complete RPMI-1640 medium.

-

(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a serial dilution of this compound in cell culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium only).

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C in a humidified CO₂ incubator.

-

-

LPS Stimulation:

-

Prepare a solution of LPS in cell culture medium. The final concentration will need to be optimized, but a common starting point is 1 µg/mL.

-

Add the LPS solution to all wells except for the negative control wells.

-

Incubate the plate for a period known to induce robust TNF-α production (e.g., 4-6 hours).

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

-

-

TNF-α Quantification:

-

Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Visualizations

Signaling Pathway of C5a-Induced TNF-α Production and Inhibition by this compound

Caption: C5a-C5aR1 signaling and its inhibition by this compound.

Experimental Workflow for In Vivo TNF-α Reduction Assay

Caption: Workflow for the in vivo assessment of this compound.

Experimental Workflow for In Vitro TNF-α Reduction Assay

Caption: Workflow for the in vitro assessment of this compound.

References

Application Notes and Protocols for JPE-1375 in a Murine Peritonitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction